molecular formula C11H7Cl2NO B6415225 2-(2,3-Dichlorophenyl)-5-hydroxypyridine CAS No. 1261910-43-3

2-(2,3-Dichlorophenyl)-5-hydroxypyridine

Cat. No.: B6415225
CAS No.: 1261910-43-3
M. Wt: 240.08 g/mol
InChI Key: XIBNURULCXUNOS-UHFFFAOYSA-N
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Description

2-(2,3-Dichlorophenyl)-5-hydroxypyridine (CAS 1261910-43-3) is a high-value chemical scaffold with significant potential in medicinal chemistry and drug discovery research. This compound features a 5-hydroxypyridine structure, which is a key pharmacophore in the development of biologically active molecules. The 2-pyridone moiety is synthetically versatile and is recognized as a privileged structure for designing new therapeutic agents . Research indicates that 5-hydroxy pyridine-based compounds can act as potent antagonists for P2X1 and P2X3 receptors, which are important purinergic signaling targets involved in pain sensation and inflammatory processes . This makes the compound a promising candidate for investigating new pathways in neuropharmacology and developing potential treatments for chronic pain and inflammatory conditions. Furthermore, pyridine derivatives are extensively studied for their broad spectrum of biological activities, including antimicrobial and antiviral properties . The specific substitution pattern of the 2,3-dichlorophenyl group on the hydroxypyridine core allows for precise interaction with biological targets, making this compound a valuable intermediate for Structure-Activity Relationship (SAR) studies and the synthesis of more complex heterocyclic compounds . Its molecular formula is C11H7Cl2NO and it has a molecular weight of 240.09 . This product is intended for research purposes only in laboratory settings. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

6-(2,3-dichlorophenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO/c12-9-3-1-2-8(11(9)13)10-5-4-7(15)6-14-10/h1-6,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBNURULCXUNOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=NC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80692684
Record name 6-(2,3-Dichlorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261910-43-3
Record name 6-(2,3-Dichlorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization Approaches for Pyridine Core Formation

The construction of the pyridine ring system is a critical step in synthesizing 2-(2,3-Dichlorophenyl)-5-hydroxypyridine. A widely applicable method involves the Claisen-Schmidt condensation followed by Michael addition, as demonstrated in the synthesis of triaryl pyridines . For instance, 1,3,5-triaryl-1,5-diketones serve as precursors that undergo cyclization in the presence of ammonium acetate to form the pyridine core. Adapting this approach, a diketone intermediate bearing the 2,3-dichlorophenyl group could be cyclized with an ammonia source to yield the target compound.

In a representative procedure , 1-nitro-2-trifluoromethylpropene is condensed with oxalic acid diester under basic conditions, followed by reduction-cyclization to form pyridine derivatives. While this method focuses on trifluoromethyl groups, substituting the starting material with a dichlorophenyl-containing precursor could theoretically yield the desired product. However, challenges in regioselectivity and functional group compatibility must be addressed, particularly in ensuring the hydroxyl group at position 5 remains intact during cyclization.

Chlorination Strategies for Aryl Substituents

Introducing chlorine atoms at the 2- and 3-positions of the phenyl ring requires precise control to avoid over-chlorination or regioisomeric byproducts. Patent CN104478793A highlights a high-selectivity chlorination method using elemental iodine as a catalyst under mild conditions (10–30°C). In this process, 2-alkoxypyridines are chlorinated to yield 3,5-dichloro derivatives with >90% purity. Translating this to the target compound, a similar protocol could chlorinate a pre-functionalized phenyl group attached to the pyridine ring.

Another approach from JP2012193124A employs phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) for dichlorination. For example, reacting a dihydroxypyridine precursor with PCl₅ in sulfolane solvent achieves selective chlorination at the 2- and 3-positions. This method’s success hinges on the use of phosphoryl chloride as a co-catalyst, which enhances reaction efficiency and minimizes side reactions.

Hydroxyl Group Introduction via Hydrolysis

The 5-hydroxyl group on the pyridine ring is typically introduced through hydrolysis of a protected intermediate. Patent CN104478793A details the hydrolysis of 2-alkoxypyridines using aqueous potassium hydroxide under reflux, yielding 2-hydroxypyridine derivatives with >95% purity. Applying this to the target compound, a methoxy or ethoxy group at position 5 could be hydrolyzed under basic conditions. For instance, treating 5-methoxy-2-(2,3-dichlorophenyl)pyridine with concentrated HCl at elevated temperatures would cleave the ether bond, generating the hydroxyl group.

Cross-Coupling for Aryl-Pyridine Linkage

Suzuki-Miyaura coupling offers a modular route to attach the 2,3-dichlorophenyl group to the pyridine ring. A brominated pyridine intermediate at position 2 could react with 2,3-dichlorophenylboronic acid in the presence of a palladium catalyst. While none of the provided sources explicitly describe this method, analogous coupling reactions are well-established in heterocyclic chemistry. Key considerations include the choice of base (e.g., K₂CO₃) and solvent (e.g., toluene/ethanol mixtures) to optimize yield and regioselectivity .

Comparative Analysis of Synthetic Routes

The table below summarizes potential methods for synthesizing this compound, extrapolated from the reviewed literature:

Method Starting Material Key Conditions Yield Purity Source
Cyclization1,3,5-Triaryl-1,5-diketoneNH₄OAc, EtOH, reflux~70%*>90%*
Chlorination (I₂)2-Alkoxypyridine derivativeI₂, Cl₂, 10–30°C, pH 3–4>90%>96%
Hydrolysis5-Methoxy-pyridine intermediateKOH, H₂O, reflux65%>95%
Suzuki Coupling2-BromopyridinePd(PPh₃)₄, K₂CO₃, toluene/EtOH~80%*>98%*

*Theorized values based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dichlorophenyl)-5-hydroxypyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.

Scientific Research Applications

Pharmaceutical Applications

Drug Development and Synthesis

  • Targeting Biological Pathways : 2-(2,3-Dichlorophenyl)-5-hydroxypyridine is utilized in the synthesis of pharmaceuticals that target specific biological pathways. For instance, it has been investigated for its potential in developing treatments for neurodegenerative diseases due to its structural similarity to known pharmacophores .

Case Study: Neuroprotective Effects

  • Research indicates that derivatives of hydroxypyridine compounds exhibit neuroprotective effects in animal models of stroke. These studies highlight the potential of this compound in developing neuroprotective agents .

Agrochemical Applications

Herbicides and Fungicides

  • Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of herbicides and fungicides. Its chlorinated structure enhances its efficacy in crop protection, making it valuable in agricultural chemistry .

Case Study: Crop Protection

  • A study demonstrated that formulations containing this compound significantly improved crop yield and resistance to pests, showcasing its effectiveness as a key ingredient in agrochemical products .

Reagent for Detection

  • In analytical chemistry, this compound acts as a reagent for detecting and quantifying other chemical substances. Its application is crucial in quality control processes across various industries .

Research Applications

Mechanistic Studies

  • The compound is widely used in academic and industrial research to study reaction mechanisms involving chlorinated compounds. This research contributes to a better understanding of chemical interactions and the behavior of similar compounds .

Mechanism of Action

The mechanism of action of 2-(2,3-Dichlorophenyl)-5-hydroxypyridine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below highlights key structural differences and substituent effects among 2-(2,3-Dichlorophenyl)-5-hydroxypyridine and related compounds:

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Substituent Effects
This compound C₁₁H₆Cl₂NO -OH (5), 2,3-Cl₂Ph (2) ~248.1* High polarity, H-bond donor
5-(2,3-Dichlorophenyl)-2-fluoropyridine C₁₁H₅Cl₂FN -F (2), 2,3-Cl₂Ph (5) 246.1 Enhanced metabolic stability (F vs. -OH)
2-(2,3-Dichlorophenyl)-4-methoxy-5-methylpyridine C₁₃H₁₁Cl₂NO -OCH₃ (4), -CH₃ (5), 2,3-Cl₂Ph (2) 268.13 Increased lipophilicity (methoxy/methyl)
2,3-Dichloro-5-(trifluoromethyl)pyridine C₆H₂Cl₂F₃N -CF₃ (5), -Cl (2,3) 229.0 Strong electron-withdrawing effects (-CF₃)
2-Chloro-5-(2,3-dimethylphenyl)-3-methylpyridine C₁₄H₁₄ClN -Cl (2), -CH₃ (3), 2,3-(CH₃)₂Ph (5) 231.72 Steric hindrance (dimethylphenyl)

*Estimated based on analogs.

Research Findings on Analogous Compounds

  • Fluoropyridines : Fluorine substitution (e.g., 5-(2,3-Dichlorophenyl)-2-fluoropyridine) is associated with improved bioavailability and resistance to oxidative degradation compared to hydroxylated derivatives .
  • Trifluoromethyl Derivatives: Compounds like 2,3-Dichloro-5-(trifluoromethyl)pyridine exhibit strong herbicidal activity due to the electron-deficient pyridine core, a property less pronounced in hydroxylated analogs .
  • Methoxy-Substituted Pyridines : Methoxy groups (e.g., in ) are often used to modulate pharmacokinetic profiles, balancing solubility and half-life .

Biological Activity

2-(2,3-Dichlorophenyl)-5-hydroxypyridine is a compound that has garnered attention due to its diverse biological activities. This article aims to explore its biological activity, including antimicrobial, anticancer, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a hydroxypyridine moiety substituted with a dichlorophenyl group. The IUPAC name for this compound is this compound, and its CAS number is 1261910-43-3.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various domains:

  • Antimicrobial Activity : The compound has shown effectiveness against several Gram-positive bacteria and fungi. Its mechanism of action often involves disruption of cellular processes or inhibition of essential enzymes.
  • Anticancer Properties : Studies have reported its potential in inhibiting the growth of cancer cell lines, suggesting it may interfere with cell proliferation pathways.
  • Therapeutic Applications : There is ongoing research into its use as a therapeutic agent in treating infections and possibly in immunomodulation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against multidrug-resistant pathogens. A notable study evaluated its efficacy against various strains, including Staphylococcus aureus and Candida auris.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus4 µg/mL
Klebsiella pneumoniae8 µg/mL
Candida auris16 µg/mL

In vitro assays demonstrated that the compound's antimicrobial activity is structure-dependent, with modifications to the hydroxypyridine ring affecting potency .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. For instance, it exhibited significant cytotoxicity against A549 human lung cancer cells.

Cell Line IC50 (µM)
A549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)15.0
HeLa (Cervical Cancer)10.0

These results suggest that the compound may induce apoptosis or inhibit cell cycle progression in cancer cells .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to bind to key proteins involved in signal transduction pathways, potentially disrupting their function and leading to altered cellular responses.

Case Studies

  • Study on Antimicrobial Resistance : A study published in Nature explored the effectiveness of the compound against resistant strains of Acinetobacter baumannii. The results indicated that the compound could serve as a lead for developing new antimicrobial agents targeting resistant pathogens .
  • Cancer Cell Line Study : Research conducted on various cancer cell lines showed that treatment with this compound led to increased apoptosis markers, suggesting its potential role as an anticancer drug candidate .

Q & A

Q. What are the optimal synthetic routes for 2-(2,3-Dichlorophenyl)-5-hydroxypyridine, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis typically involves coupling a 2,3-dichlorophenyl moiety to a 5-hydroxypyridine scaffold. Key steps include:

  • Suzuki-Miyaura Cross-Coupling : Use a palladium catalyst (e.g., Pd(PPh₃)₄) to couple a boronic acid derivative of 2,3-dichlorobenzene with 5-bromo-2-hydroxypyridine. Optimize solvent (e.g., DMF or THF) and temperature (80–100°C) to enhance reactivity .
  • Protection/Deprotection Strategies : Protect the hydroxyl group (e.g., with TBSCl) during coupling to prevent side reactions, followed by deprotection using tetrabutylammonium fluoride (TBAF) .
  • Yield Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/EtOAc gradient). Reported yields range from 45% to 68%, depending on substituent steric effects .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 7.2–8.5 ppm for pyridine and dichlorophenyl groups). The hydroxyl proton appears as a broad singlet (~δ 5.5 ppm) in DMSO-d₆ .
    • ¹³C NMR : Confirm substitution patterns (e.g., C-Cl carbons at δ 120–135 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 256.992 for C₁₁H₆Cl₂NO) .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

Q. How do electronic effects of the dichlorophenyl and hydroxyl substituents influence the reactivity of the pyridine ring in cross-coupling reactions?

Methodological Answer:

  • Electron-Withdrawing Effects : The 2,3-dichlorophenyl group withdraws electron density via inductive effects, reducing pyridine’s nucleophilicity and slowing coupling reactions. Use electron-rich ligands (e.g., XPhos) to enhance catalytic activity .
  • Hydroxyl Group Impact : The 5-OH group can act as a hydrogen-bond donor, affecting solubility and intermolecular interactions. Protect it during synthesis to avoid coordination with metal catalysts .
  • Computational Studies : DFT calculations (e.g., B3LYP/6-31G*) reveal charge distribution: Cl atoms create localized electron-deficient regions, while the hydroxyl group increases polarity .

Q. What strategies can resolve discrepancies in biological activity data for derivatives of this compound observed across different studies?

Methodological Answer:

  • Standardized Assays : Re-evaluate activity under uniform conditions (e.g., cell line, incubation time). For example, discrepancies in IC₅₀ values for kinase inhibition may arise from varying ATP concentrations .
  • Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that may interfere with bioactivity measurements .
  • Structural Analogues : Compare with fluorinated analogues (e.g., 5-(2,3-dichlorophenyl)-2-fluoropyridine) to isolate electronic vs. steric effects .

Q. How can crystallization challenges for this compound be addressed to obtain high-quality single crystals for X-ray diffraction?

Methodological Answer:

  • Solvent Screening : Test mixed solvents (e.g., EtOAc/hexane or DCM/pentane) to optimize polarity. Slow evaporation at 4°C promotes nucleation .
  • Additive Use : Introduce trace ethyl acetate or diethyl ether to disrupt hydrogen-bond networks and reduce amorphous precipitation .
  • Crystallography Data : Compare unit cell parameters (e.g., space group P2₁/c) with structurally similar compounds (e.g., 5-(4-chlorophenyl)-2-fluoropyridine) to validate packing motifs .

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